5,5-diethoxypent-3-yn-2-ol
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Overview
Description
5,5-diethoxypent-3-yn-2-ol is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol It is a propargylic alcohol, characterized by the presence of an ethoxy group and a hydroxyl group attached to a pentynyl chain
Preparation Methods
The synthesis of 5,5-diethoxypent-3-yn-2-ol typically involves the reaction of propargylic alcohols with ethoxy groups. One common method is the stereospecific reduction of 1-substituted 4,4,5,5-tetraethoxy-2-pentyn-1-ols. This reduction can be achieved using hydrogenation over Lindlar’s catalyst to yield (Z)-allylic alcohols or by treatment with lithium aluminum hydride to produce (E)-allylic alcohols . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the yield and stereochemistry of the product.
Chemical Reactions Analysis
5,5-diethoxypent-3-yn-2-ol undergoes various chemical reactions, including:
Substitution: The ethoxy groups can act as leaving groups under certain conditions, allowing for substitution reactions.
Common reagents used in these reactions include Lindlar’s catalyst, lithium aluminum hydride, and potassium carbonate. The major products formed from these reactions are allylic and homoallylic alcohols, depending on the reaction conditions .
Scientific Research Applications
5,5-diethoxypent-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Medicine: Research into its potential medicinal properties is ongoing, with a focus on its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 5,5-diethoxypent-3-yn-2-ol involves its interaction with various molecular targets. The ethoxy groups and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with enzymes and other proteins .
Comparison with Similar Compounds
5,5-diethoxypent-3-yn-2-ol can be compared with similar compounds such as:
5,5-diethoxypent-3-yn-2-one: This compound has a similar structure but contains a carbonyl group instead of a hydroxyl group.
5-(diethylamino)pent-3-yn-2-ol:
The uniqueness of this compound lies in its combination of ethoxy and hydroxyl groups, which provide distinct reactivity and potential for various applications.
Properties
IUPAC Name |
5,5-diethoxypent-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-11-9(12-5-2)7-6-8(3)10/h8-10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYIPJRBAIRPDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC(C)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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